Cas no 2743442-35-3 (methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate)

methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate structure
2743442-35-3 structure
商品名:methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate
CAS番号:2743442-35-3
MF:C17H23NO2
メガワット:273.37002491951
CID:5627523
PubChem ID:165641072

methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate 化学的及び物理的性質

名前と識別子

    • 2743442-35-3
    • EN300-28336720
    • methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
    • methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate
    • インチ: 1S/C17H23NO2/c1-20-17(19)16(14-5-3-2-4-6-14)12-18-11-13-7-9-15(18)10-8-13/h2-6,13,15-16H,7-12H2,1H3
    • InChIKey: LHHQMOHQZPZXLJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C1C=CC=CC=1)CN1CC2CCC1CC2)=O

計算された属性

  • せいみつぶんしりょう: 273.172878976g/mol
  • どういたいしつりょう: 273.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 29.5Ų

methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28336720-0.05g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
0.05g
$768.0 2023-09-07
Enamine
EN300-28336720-10g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
10g
$3929.0 2023-09-07
Enamine
EN300-28336720-1g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
1g
$914.0 2023-09-07
Enamine
EN300-28336720-5g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
5g
$2650.0 2023-09-07
Enamine
EN300-28336720-0.1g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
0.1g
$804.0 2023-09-07
Enamine
EN300-28336720-2.5g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
2.5g
$1791.0 2023-09-07
Enamine
EN300-28336720-0.25g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
0.25g
$840.0 2023-09-07
Enamine
EN300-28336720-0.5g
methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate
2743442-35-3
0.5g
$877.0 2023-09-07

methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoate 関連文献

methyl 3-{2-azabicyclo2.2.2octan-2-yl}-2-phenylpropanoateに関する追加情報

Exploring the Chemistry and Applications of methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate (CAS No. 2743442-35-3)

The compound methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate (CAS No. 2743442-35-3) has garnered significant attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential applications. This ester derivative, characterized by a 2-azabicyclo[2.2.2]octane moiety, is a versatile intermediate in the development of pharmaceuticals and bioactive molecules. Researchers are particularly interested in its role as a building block for central nervous system (CNS) targeting compounds, given the rigid bicyclic framework's ability to influence molecular conformation and binding affinity.

In recent years, the demand for novel heterocyclic compounds like methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate has surged, driven by advancements in drug discovery and structure-activity relationship (SAR) studies. The compound's azabicyclic scaffold is often associated with improved metabolic stability and bioavailability, making it a valuable asset in designing next-generation therapeutics. Online searches for terms such as "azabicyclo[2.2.2]octane derivatives" and "phenylpropanoate esters in drug design" reflect growing curiosity about its synthetic utility.

From a synthetic perspective, the preparation of CAS No. 2743442-35-3 typically involves multi-step organic reactions, including N-alkylation and esterification protocols. The 2-azabicyclo[2.2.2]octane core is known for its conformational rigidity, which can be leveraged to reduce entropy penalties during target binding—a hot topic in computational chemistry forums. Discussions around "molecular rigidity in lead optimization" frequently cite similar frameworks as case studies.

Beyond pharmaceuticals, methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate has potential applications in material science, particularly in the development of functional polymers and chiral catalysts. Its phenyl and ester groups offer sites for further chemical modifications, aligning with trends in "tailorable organic frameworks"—a keyword gaining traction in academic literature. The compound's stability under various conditions also makes it a candidate for high-throughput screening libraries.

Environmental and regulatory considerations are increasingly shaping research directions. While 2743442-35-3 is not classified as hazardous, its synthesis often involves green chemistry principles, a recurring theme in search queries like "sustainable synthesis of bicyclic amines." Researchers emphasize solvent optimization and catalytic methods to minimize waste, reflecting broader industry shifts toward eco-friendly protocols.

In summary, methyl 3-{2-azabicyclo[2.2.2]octan-2-yl}-2-phenylpropanoate represents a compelling case study at the intersection of medicinal chemistry, organic synthesis, and materials innovation. Its structural complexity and adaptability continue to inspire investigations into new therapeutic agents and advanced functional materials, ensuring its relevance in both academic and industrial settings.

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